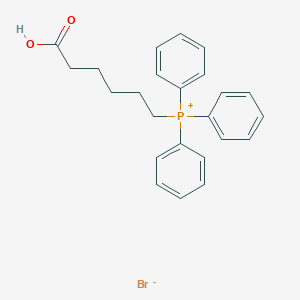
(5-Carboxypentyl)triphenylphosphonium bromide
Overview
Description
Synthesis Analysis
Phosphonium compounds are generally synthesized through quaternization reactions involving triphenylphosphine and appropriate alkyl halides or through the modification of phosphonic acids. A common method for preparing phosphonic acids, which are closely related to phosphonium ions, involves the dealkylation of dialkyl phosphonates under acidic conditions or using specific reagents like bromotrimethylsilane followed by methanolysis (Sevrain et al., 2017).
Molecular Structure Analysis
The molecular structure of phosphonium compounds typically features a phosphorus atom at the core, bonded to three phenyl groups and an alkyl chain with a functional group, such as a carboxyl group in the case of (5-Carboxypentyl)triphenylphosphonium bromide. The presence of the triphenylphosphonium moiety influences the compound's physical and chemical behavior, including its solubility, stability, and reactivity.
Chemical Reactions and Properties
Phosphonium compounds engage in a variety of chemical reactions, including those involving their ylide form, which is useful in Wittig reactions for the synthesis of alkenes. Their reactivity can also be tailored through the functionalization of the alkyl chain, as seen in the synthesis and transformations of 4-phosphorylated derivatives of 1,3-azoles, indicating the potential for diverse chemical transformations (Abdurakhmanova et al., 2018).
Scientific Research Applications
-
Organic Synthesis and Organometallic Reactions
- Summary of Application : Triphenylphosphine derivatives, such as “(5-Carboxypentyl)triphenylphosphonium bromide”, have been used in organic synthesis and organometallic reactions . They are involved in functional group interconversions, heterocycle synthesis, metal complexes and their application in synthesis, and total synthesis of natural products .
- Methods of Application : The specific methods of application can vary greatly depending on the particular reaction or synthesis being performed. Typically, the triphenylphosphine derivative is used as a reagent in these reactions .
- Results or Outcomes : The use of triphenylphosphine derivatives in these reactions can lead to a variety of outcomes, depending on the specific reaction or synthesis. This can include the formation of new compounds, the conversion of one functional group to another, or the synthesis of complex natural products .
-
Amino Acid Analysis
- Summary of Application : “(5-Carboxypentyl)triphenylphosphonium bromide” has been used as a highly sensitive and positively charged precolumn derivatization reagent for the analysis of amino acids in liquid chromatography–electrospray ionization-tandem mass spectrometry .
- Methods of Application : The reagent reacts with amino acids rapidly and with high efficiency. It forms strong product ions, allowing for highly sensitive and selective detection in the selected reaction monitoring mode .
- Results or Outcomes : The limits of detection for the derivatized amino acids are in the sub-fmol range. The sensitivities of the derivatized amino acids increased about 500-fold, as compared to those of underivatized amino acids .
-
Pharmaceutical Intermediate
- Summary of Application : “(5-Carboxypentyl)triphenylphosphonium bromide” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.
- Methods of Application : The specific methods of application can vary greatly depending on the particular pharmaceutical compound being synthesized. Typically, the triphenylphosphine derivative is used as a reagent in these syntheses .
- Results or Outcomes : The use of triphenylphosphine derivatives in these syntheses can lead to the production of various pharmaceutical compounds .
-
Catalyst
- Summary of Application : “(5-Carboxypentyl)triphenylphosphonium bromide” is also employed as a catalyst . Catalysts are substances that increase the rate of a chemical reaction by reducing the amount of energy needed to start the reaction, but are not consumed in the reaction themselves.
- Methods of Application : The specific methods of application can vary greatly depending on the particular reaction being catalyzed. Typically, the triphenylphosphine derivative is added to the reaction mixture to increase the rate of the reaction .
- Results or Outcomes : The use of triphenylphosphine derivatives as catalysts can lead to faster reaction rates and higher yields of the desired products .
-
Mitochondria-Targeting Polymer Micelles
- Summary of Application : “(5-Carboxypentyl)triphenylphosphonium bromide” has been used in the creation of mitochondria-targeting polymer micelles . These micelles can be loaded with anticancer chemotherapeutic agents or fluorescent substances for targeted drug delivery or imaging .
- Methods of Application : The triphenylphosphine derivative is incorporated into the structure of the polymer micelles, which can then be loaded with the desired substance .
- Results or Outcomes : The resulting micelles can be efficiently targeted and located in mitochondria, allowing for targeted drug delivery or imaging .
-
Overcoming Metallodrug Resistance
- Summary of Application : “(5-Carboxypentyl)triphenylphosphonium bromide” has been used in research aimed at overcoming resistance to metallodrugs, such as cisplatin, in cancer treatment . This is achieved through mitochondrial dysfunction .
- Methods of Application : The triphenylphosphine derivative is used to create mitochondria-targeting aggregation-induced emission fluorogens (AIEgens), which are then used in the treatment of resistant cancer cells .
- Results or Outcomes : The use of these AIEgens has been shown to overcome cisplatin resistance in lung cancer cells by altering drug metabolism and blocking autophagic flux .
Safety And Hazards
This compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
5-carboxypentyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25O2P.BrH/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18H,4,11-12,19-20H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWYRPZTZSWLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381364 | |
| Record name | (5-Carboxypentyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Carboxypentyl)triphenylphosphonium bromide | |
CAS RN |
50889-29-7 | |
| Record name | Phosphonium, (5-carboxypentyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50889-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Carboxypentyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




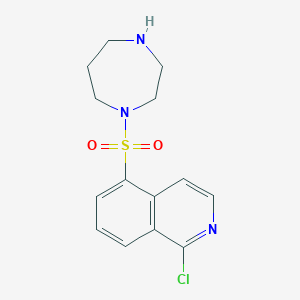

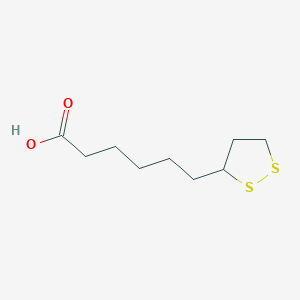

![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)
![(3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan](/img/structure/B23795.png)
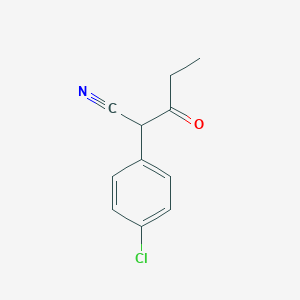
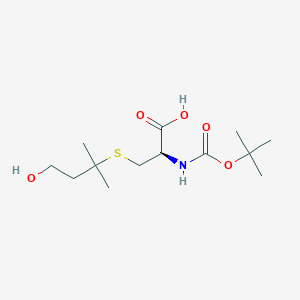
![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)
![1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione](/img/structure/B23806.png)
![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B23807.png)